1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine
Overview
Description
1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its antitumor activity. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases and cancer. Another potential direction is the optimization of the synthesis method to achieve higher yields and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action and the biochemical and physiological effects of this compound.
Scientific Research Applications
1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat various inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazole-1-carbonyl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-10(2)16(14-9)13(18)12-4-6-15(7-5-12)11(3)17/h8,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHPAUEGJQYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2CCN(CC2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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